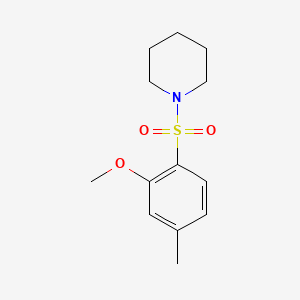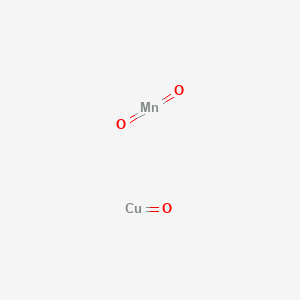
Carulite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carulite is a mixture of manganese dioxide and copper oxide . It is used as an oxidation catalyst to remove carbon monoxide, ozone, and other harmful volatile organic compounds (VOCs) from the air by converting them into oxygen or carbon dioxide .
Synthesis Analysis
Carulite can be synthesized using various methods. One method involves flame spray pyrolysis of an inverse microemulsion precursor . Another method uses a sonication-supported hydrothermal reaction process .
Molecular Structure Analysis
The molecular formula of Carulite is CuMnO3 . It is a compound of copper, manganese, and oxygen .
Chemical Reactions Analysis
Carulite is used in various chemical reactions, particularly as a catalyst for the oxidation of carbon monoxide . It is also used in the destruction of ozone and other harmful VOCs .
Physical And Chemical Properties Analysis
Carulite appears as dark brown to black granules . It is highly insoluble with a bulk density ranging from 0.72-1.0 g/cc . It is thermally very stable, with a maximum temperature stability of 400°-700°C, depending on the formulation .
Wissenschaftliche Forschungsanwendungen
Enantioselective cis-Dihydroxylation
“Dioxomanganese;oxocopper” has been used in practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes . This process involves the use of a manganese complex bearing a chiral tetradentate N4-donor ligand, which affords cis-diols in up to 95% yield with up to 96% ee .
Antimicrobial Applications
Copper nanoparticles, which can be derived from “oxocopper”, have been used as broad-spectrum antimicrobials . They are presented as an alternative to rising antibiotic resistance .
Oxidation Reactions
High-valent Mn-oxo intermediates, which can be derived from “dioxomanganese”, have been involved in oxidation reactions . This has led to the development of novel strategies in nanoparticles and molecular sites at heterogeneous and homogeneous reaction conditions .
Carbon Monoxide Oxidation
“Carulite” or “CARULITE®CATALYST” has been widely used for carbon monoxide oxidation . It is particularly effective in low-temperature CO oxidation, making it a benchmark technology for removal of deadly carbon monoxide from compressed breathing air sources .
Air Purification
“Carulite” has found applications in air purification devices for respiratory protection in mining, aircrafts, space labs, closed room burning activities, and the military . It is used for breathable air purification, emission air purification, and process air purification .
Ozone Destruction
“CARULITE®CATALYST” is used to effectively destroy ozone emitted from various off-gas emissions, converting toxic ozone to oxygen . This is particularly important as excess ozone in the air we breathe can cause serious health problems .
Fuel Cell Applications
“Carulite” has been used in fuel cell applications . It has been used for the removal of carbon monoxide and other gases from compressed air sources, which is crucial for the operation of fuel cells .
Cryogenic Air Purification
It is used to convert carbon monoxide to carbon dioxide, which can then be removed from the gas stream .
Wirkmechanismus
Zukünftige Richtungen
Carulite catalysts are often the most effective means of destroying air pollutants such as carbon monoxide and ozone, for cleaner air in a cost-effective fashion . They are used in various applications, including air purification systems, compressed breathing air filters, escape mask filters, and cryogenic gas purification . The main benefits of Carulite catalysts are high-quality breathing air, the destruction of air pollutants to enhance human health and the environment, and the purification of air used to generate high-quality gases for the electronics industry .
Eigenschaften
IUPAC Name |
dioxomanganese;oxocopper |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Mn.3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFKGWVZPFANLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mn]=O.O=[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuMnO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carulite | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


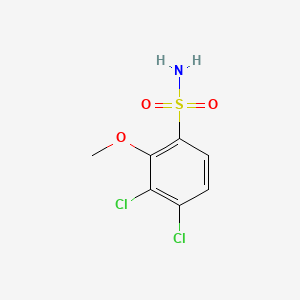
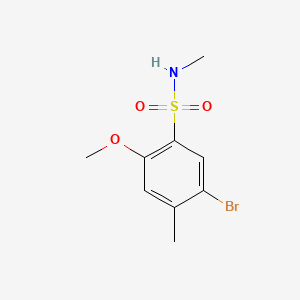

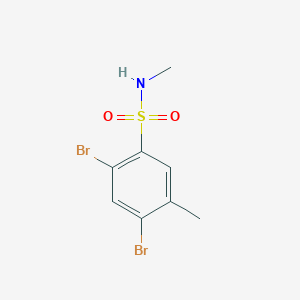
![4-[(4-chloro-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1171325.png)
